molecular formula C15H12N4O2 B12522394 benzyl 4-(2H-tetrazol-5-yl)benzoate CAS No. 651769-12-9

benzyl 4-(2H-tetrazol-5-yl)benzoate

Cat. No.: B12522394
CAS No.: 651769-12-9
M. Wt: 280.28 g/mol
InChI Key: KWUMCEPDXUKFMZ-UHFFFAOYSA-N
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Description

Benzyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound that features a benzyl ester linked to a benzoic acid derivative containing a tetrazole ring. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-(2H-tetrazol-5-yl)benzoate typically involves the reaction of benzyl alcohol with 4-(2H-tetrazol-5-yl)benzoic acid. This esterification reaction is often catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can also be employed to speed up the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form the corresponding benzoic acid derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute on the tetrazole ring.

Major Products Formed

Scientific Research Applications

Benzyl 4-(2H-tetrazol-5-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a bioisostere for carboxylic acids in pharmaceuticals.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of benzyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with biological targets through non-covalent interactions. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these biological targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Tetrazol-5-yl)benzoic Acid: Similar structure but lacks the benzyl ester group.

    5-(4-Carboxyphenyl)tetrazole: Another tetrazole derivative with a carboxylic acid group.

Uniqueness

Benzyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the presence of both the benzyl ester and the tetrazole ring, which provides a combination of properties from both functional groups. This makes it a versatile compound in various chemical and biological applications .

Properties

CAS No.

651769-12-9

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

benzyl 4-(2H-tetrazol-5-yl)benzoate

InChI

InChI=1S/C15H12N4O2/c20-15(21-10-11-4-2-1-3-5-11)13-8-6-12(7-9-13)14-16-18-19-17-14/h1-9H,10H2,(H,16,17,18,19)

InChI Key

KWUMCEPDXUKFMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

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